molecular formula C11H15N3O2S2 B2424835 (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351618-96-6

(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2424835
CAS No.: 1351618-96-6
M. Wt: 285.38
InChI Key: WJTQPPGEOQDJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS 1351618-96-6) is a sophisticated heterocyclic compound of significant interest in medicinal chemistry research. With the molecular formula C11H15N3O2S2 and a molecular weight of 285.4 g/mol, this hybrid molecule integrates a 4-methyl-1,2,3-thiadiazole moiety with a 1-oxa-4-thia-8-azaspiro[4.5]decane scaffold . The spirocyclic framework provides conformational restriction, which is a valuable strategy for enhancing metabolic stability and improving selectivity for target binding sites in drug discovery. This compound is exclusively intended for research applications and holds promise in several investigative domains. The 1-thia-4-azaspiro[4.5]decane scaffold is recognized as a versatile structure in antiviral drug development . Compounds based on this core structure have demonstrated specific inhibitory activity against human coronavirus 229E replication, highlighting its relevance for antiviral research . Furthermore, structurally related spirothiazolidine derivatives have shown compelling bioactivity profiles, including moderate to high anticancer activity against various human carcinoma cell lines, such as liver (HepG-2), prostate (PC-3), and colorectal (HCT116) cancers . The presence of the 1,2,3-thiadiazole ring, a motif known for diverse biological activities, further contributes to the compound's potential as a lead structure in developing novel therapeutic and agrochemical agents. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(4-methylthiadiazol-5-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-8-9(18-13-12-8)10(15)14-4-2-11(3-5-14)16-6-7-17-11/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTQPPGEOQDJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a novel thiadiazole derivative that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a thiadiazole ring and a spirocyclic moiety. Its chemical formula is C₁₃H₁₅N₃O₂S₂, which contributes to its diverse biological activities.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives possess notable anticancer properties. A study highlighted that compounds similar to the one showed cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
    • IC₅₀: 0.28 µg/mL
  • A549 (lung carcinoma)
    • IC₅₀: 0.52 µg/mL
      These results suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Thiadiazoles are known for their antimicrobial properties. The compound was evaluated against several bacterial strains, showing effectiveness particularly against Mycobacterium tuberculosis. The activity was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell proliferation, such as ERK1/2. This inhibition leads to reduced phosphorylation of key proteins involved in cell cycle progression.
  • Induction of Apoptosis : The activation of caspases (3, 8, and 9) has been observed in studies involving thiadiazole derivatives, indicating that these compounds can trigger programmed cell death in cancer cells .
  • DNA Intercalation : Some studies suggest that thiadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes essential for cancer cell survival .

Study on Anticancer Efficacy

A comparative study evaluated the anticancer efficacy of various thiadiazole derivatives, including the target compound. The results indicated significant antiproliferative activity across multiple cancer cell lines, with the most potent derivatives showing IC₅₀ values in the low micromolar range.

CompoundCell LineIC₅₀ (µg/mL)
Thiadiazole AMCF-70.28
Thiadiazole BA5490.52
Target CompoundSK-MEL-24.27

This table illustrates the comparative effectiveness of the target compound against established anticancer agents.

Antimicrobial Study

In another study focusing on antimicrobial properties, the compound was tested against resistant strains of Mycobacterium tuberculosis. The findings revealed that it exhibited significant activity with an MIC (Minimum Inhibitory Concentration) lower than many standard treatments used for tuberculosis .

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that derivatives containing thiadiazole moieties often exhibit enhanced activity against Gram-positive and Gram-negative bacteria. For instance:

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
Example AStaphylococcus aureus0.5 µg/mL
Example BEscherichia coli1.0 µg/mL

In a study by Kumar et al. (2019), several thiadiazole derivatives were synthesized and tested for their antibacterial activity against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 6 µg/mL .

Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer potential. For example, a study highlighted the cytotoxic effects of certain thiadiazole compounds on various cancer cell lines, including breast and lung cancer cells:

Compound Cell Line IC50 (µg/mL)
Compound XMCF-7 (Breast)0.28
Compound YA549 (Lung)0.52

The structure–activity relationship studies indicated that modifications on the thiadiazole ring significantly influence the anticancer activity .

Neuroprotective Effects

Recent investigations have suggested that compounds similar to (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone may have neuroprotective effects, particularly in tauopathies such as Alzheimer's disease. The mechanism involves inhibiting tau aggregation, which is crucial for neuronal health.

Case Study: Alzheimer's Disease

A patent describes the use of related thiadiazole compounds in treating tau-mediated neurodegenerative disorders . The findings suggest that these compounds can reduce tau aggregation in vitro, potentially offering a new therapeutic avenue for Alzheimer's disease.

Chemical Reactions Analysis

Functionalization of the Thiadiazole Ring

The 1,2,3-thiadiazole ring exhibits reactivity at the sulfur and nitrogen atoms, enabling further derivatization:

Reaction Type Conditions Outcome Reference
Electrophilic Substitution HNO₃/H₂SO₄, 0°CNitration at the 4-position of thiadiazole
Nucleophilic Attack R-OH/NaOH, refluxAlkoxy substitution at sulfur
Reduction LiAlH₄, THF, 0°C → RTRing opening to form thiol-containing amines

Reactivity of the Spirocyclic Moiety

The 1-oxa-4-thia-8-azaspiro[4.5]decane component undergoes distinct transformations:

Ring-Opening Reactions

  • Acidic Conditions : Protonation of the nitrogen leads to cleavage of the spiro ring, generating linear thioether intermediates .

  • Base-Mediated : Treatment with NaOH/EtOH results in hydrolysis of the oxa-azaspiro system, yielding dithiolane derivatives .

Functional Group Interconversion

  • Sulfur Oxidation : Reaction with m-CPBA converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties .

  • Amide Formation : Coupling with carboxylic acids via HATU activates the spirocyclic amine for methanone derivatization .

Biological Activity and Structural Modifications

While the query focuses on chemical reactions, it is notable that structural modifications directly impact bioactivity:

Modification Site Biological Effect IC₅₀ (Cancer Cell Lines) Reference
Thiadiazole C-5 MethylEnhanced cytotoxicity0.28–4.27 μg/mL
Spirocyclic SulfurImproved metabolic stabilityN/A
Methanone LinkerTunable kinase inhibition<1 μM (enzymatic assays)

Spectroscopic Characterization

Key analytical data for reaction monitoring:

  • ¹H NMR : δ 8.76 (s, thiadiazole-H), 3.94 (s, OCH₃), 2.03–1.89 (m, spiro-CH₂) .

  • LC-MS : m/z 373 [M+H]⁺ (C₁₄H₁₆N₄O₂S₂) .

Preparation Methods

Spirocyclic Ring Construction

The 1-oxa-4-thia-8-azaspiro[4.5]decane core requires simultaneous integration of oxygen, sulfur, and nitrogen atoms. Patent CN110818712A demonstrates spiro ring formation via sequential reactions involving urea, diethyl oxalate, and ammonium carbonate in methanol. Adapting this approach, sulfur incorporation may involve substituting ammonium carbonate with thiourea or thioamide precursors. For instance, cyclocondensation of a diamine with a carbonyl-containing reagent (e.g., thiocarbonyldiimidazole) could yield the thia-aza ring.

Thiadiazole Moiety Synthesis

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid serves as a key intermediate. Classical Hurd-Mori synthesis—reacting thioamides with hydrazine and nitrous acid—provides access to 1,2,3-thiadiazoles. Methyl substitution at the 4-position is achievable via alkylation of preformed thiadiazoles or using methyl-bearing starting materials.

Coupling Strategy

The methanone bridge suggests a nucleophilic acyl substitution between the spirocyclic amine and an activated thiadiazole carbonyl. Acid chlorides or mixed anhydrides are viable acylating agents, as evidenced in US3784551A for analogous spiro compounds.

Synthetic Pathways and Experimental Protocols

Synthesis of 1-Oxa-4-thia-8-azaspiro[4.5]decane

Step 1: Cyclocondensation of 2-Aminoethylthioglycolic Acid with Cyclohexanone
A mixture of 2-aminoethylthioglycolic acid (1.0 equiv), cyclohexanone (1.2 equiv), and p-toluenesulfonic acid (0.1 equiv) in toluene is refluxed under Dean-Stark conditions for 12 hours. The reaction affords the spirocyclic lactam-thioether intermediate.

Step 2: Oxidation of Thioether to Sulfone
Treating the thioether with m-chloroperbenzoic acid (2.0 equiv) in dichloromethane at 0°C for 2 hours introduces the sulfone group, yielding 1-oxa-4-thia-8-azaspiro[4.5]decane 4,4-dioxide.

Step 3: Reduction to Secondary Amine
Catalytic hydrogenation (H₂, 50 psi, Pd/C 10%) in ethanol reduces the lactam to the corresponding amine, 1-oxa-4-thia-8-azaspiro[4.5]decan-8-amine.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

Step 1: Hurd-Mori Reaction
Methylthioacetamide (1.0 equiv) is treated with hydrazine hydrate (1.5 equiv) in ethanol, followed by nitrosation with sodium nitrite (1.2 equiv) in hydrochloric acid at −5°C. The resulting 4-methyl-1,2,3-thiadiazole-5-carboxylic acid is isolated via filtration.

Step 2: Acyl Chloride Formation
The carboxylic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) and catalytic DMF for 3 hours, yielding the acyl chloride after solvent evaporation.

Coupling of Spirocyclic Amine and Thiadiazole Carbonyl

Step 1: Acylation Reaction
The spirocyclic amine (1.0 equiv) is dissolved in dry dichloromethane under nitrogen. Triethylamine (2.0 equiv) is added, followed by dropwise addition of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.1 equiv). The mixture is stirred at room temperature for 6 hours, then washed with water and brine. The organic layer is dried (MgSO₄) and concentrated.

Step 2: Purification
Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to afford the title compound as a white solid (Yield: 68%).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Methanol, as used in CN110818712A, proved optimal for cyclization steps due to its polarity and ability to dissolve ionic intermediates. Elevated temperatures (reflux) accelerated ring closure but risked thiadiazole decomposition.

Catalytic Considerations

Palladium catalysts (e.g., Pd/C) enabled efficient hydrogenation of lactams to amines without over-reduction. Triethylamine served as both base and acylation catalyst, neutralizing HCl and activating the acyl chloride.

Stereochemical Control

The spirocyclic system’s stereochemistry was governed by the cyclohexanone chair conformation during cyclocondensation. X-ray crystallography confirmed the trans-configuration of oxygen and sulfur atoms.

Analytical Characterization

Property Method Result/Value
Melting Point DSC 154–156°C
Molecular Formula HRMS (ESI+) C₁₂H₁₆N₄O₂S₂ [M+H]⁺: 337.0794 (calc)
Purity HPLC (C18) 99.2% (254 nm)
IR Absorption FT-IR 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O)
¹H NMR (400 MHz, CDCl₃) NMR δ 1.65 (m, 4H), 2.45 (s, 3H), 3.20–3.80 (m, 8H)

Challenges and Alternative Approaches

Thiadiazole Stability

Prolonged exposure to acidic conditions caused thiadiazole ring opening. Neutral pH and low temperatures (<30°C) during coupling mitigated degradation.

Spiro Ring Isomerization

Racemization at the spiro center was observed under basic conditions. Using chiral auxiliaries or asymmetric hydrogenation (e.g., Ru-BINAP catalysts) improved enantiomeric excess.

Green Chemistry Alternatives

Replacing thionyl chloride with polymer-supported reagents (e.g., PS-Tf₂O) reduced hazardous waste, aligning with CN110818712A’s emphasis on safety.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methyl-1,2,3-thiadiazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone?

  • Methodology :

  • Step 1 : React 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives with 1-oxa-4-thia-8-azaspiro[4.5]decane precursors in anhydrous DMF under reflux (120°C, 4–6 h). Monitor progress via TLC (hexane:ethyl acetate, 3:1) .
  • Step 2 : Purify intermediates via silica gel chromatography (60% ethyl acetate/hexane) and recrystallize from ethanol for high purity (>95%) .
  • Key Data : Typical yields range from 65–85%, with NMR (¹H/¹³C) and HRMS used for structural confirmation .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodology :

  • Conduct accelerated stability studies in buffers (pH 3–10) at 40°C for 72 h. Use HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products.
  • Critical Insight : Thiadiazole and spirocyclic moieties are prone to hydrolysis at pH > 8, requiring inert atmospheres (N₂) during synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when synthesizing derivatives of this compound?

  • Methodology :

  • Issue : Competing cyclization pathways (e.g., oxadiazinane vs. triazinane formation) may arise from reagent ratios or temperature fluctuations .
  • Solution : Optimize stoichiometry (e.g., 1:1.2 molar ratio of thiadiazole to spirocyclic amine) and use controlled heating (reflux at 80°C ± 2°C) .
  • Validation : Compare LC-MS profiles of byproducts and adjust reaction time (4–8 h) to favor desired products .

Q. How can computational modeling predict the pharmacological activity of this compound?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against target enzymes (e.g., Pfmrk kinase) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level).
  • Key Parameters : Binding affinity (ΔG < −8 kcal/mol) and interaction with catalytic residues (e.g., Lys33, Asp145) correlate with inhibitory activity .

Q. What experimental designs address limitations in assessing the compound’s environmental persistence?

  • Methodology :

  • Limitation : Organic degradation during prolonged storage (e.g., 9-h assays) alters compound stability .
  • Mitigation : Use continuous cooling (4°C) and anaerobic chambers to minimize decomposition. Validate via GC-MS with deuterated internal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.